molecular formula C43H46Cl4N4Ru B6289698 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium CAS No. 1228169-92-3

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium

Cat. No.: B6289698
CAS No.: 1228169-92-3
M. Wt: 861.7 g/mol
InChI Key: UKMDEBXVIOXRFS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium” is a complex organometallic compound that features a ruthenium center coordinated with various ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with glyoxal in the presence of a base to form the imidazolium salt. The 4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide ligand is prepared by reacting diethylamine with dichloroacetaldehyde under acidic conditions to form the imidazolium salt. Finally, the dichloro-(3-phenylinden-1-ylidene)ruthenium complex is synthesized by reacting ruthenium trichloride with 3-phenylinden-1-ylidene in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction reactions may yield ruthenium(II) or ruthenium(0) complexes .

Mechanism of Action

The mechanism of action of this compound involves the coordination of the ruthenium center with various ligands, which facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the ruthenium center coordinates with the olefin substrate, facilitating the breaking and forming of carbon-carbon double bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ligands and ruthenium center, which provides distinct catalytic properties and reactivity compared to other similar compounds. Its ability to undergo various types of reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of chemistry .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C15H10.C7H10Cl2N2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;1-3-10-5-11(4-2)7(9)6(10)8;;;/h9-12H,7-8H2,1-6H3;1-9,11H;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMDEBXVIOXRFS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1[C-]=[N+](C(=C1Cl)Cl)CC.CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46Cl4N4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.